2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide
Description
This compound features a benzo[d][1,3]dioxol (piperonyl) group linked to an isoxazole ring, which is further connected via an acetamide bridge to a thiazol-2-yl moiety.
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c19-14(17-15-16-3-4-23-15)7-10-6-12(22-18-10)9-1-2-11-13(5-9)21-8-20-11/h1-6H,7-8H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGIQHMEWSPKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the isoxazole ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling of the benzo[d][1,3]dioxole and isoxazole rings: This step involves the formation of a carbon-carbon bond between the two rings, often using palladium-catalyzed cross-coupling reactions.
Introduction of the thiazole ring: The thiazole ring can be introduced through a condensation reaction between a thioamide and an α-haloketone.
Final acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The target compound’s synthesis likely parallels methods for analog 5b (), which achieved a high yield (92.7%) via condensation reactions. In contrast, the lower yield (45%) for the structurally related compound in highlights the impact of coupling reagents (e.g., HATU vs. EDC) and solvent systems .
- Spectroscopic Profiles : Shared functional groups (e.g., C=O at ~1650 cm⁻¹ in FTIR, molecular ion peaks in MS) validate structural consistency across analogs .
Physicochemical Properties
- Thermal Stability : Analog 5b () lacks a reported melting point, but compound 6 () melts at 160°C, indicating that heterocyclic cores (e.g., thiadiazole) may increase rigidity and thermal stability .
- Solubility: The acetamide linkage and polar heterocycles (isoxazole, thiazole) likely improve aqueous solubility compared to non-polar analogs.
Biological Activity
The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant research findings.
Chemical Structure
The molecular formula of the compound is , and it features several key structural components:
- Benzo[d][1,3]dioxole moiety
- Isoxazole ring
- Thiazole group
These structural elements contribute to the compound's unique chemical properties and biological interactions.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of benzo[d][1,3]dioxole : This can be achieved through cyclization reactions involving catechol derivatives.
- Construction of isoxazole : Often synthesized via the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
- Coupling with thiazole : Amide bond formation using coupling agents like EDCI or DCC.
The overall synthetic route must be optimized for yield and purity to ensure the compound's efficacy in biological assays.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- The benzo[d][1,3]dioxole moiety may engage in π–π stacking or hydrogen bonding with target proteins.
- The isoxazole ring could participate in critical binding interactions that modulate enzyme activity or receptor functions.
These interactions are essential for understanding the compound's pharmacological profile and therapeutic potential.
Anticancer Activity
Research indicates that compounds containing benzo[d][1,3]dioxole and isoxazole structures often exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines (e.g., HepG2, HCT116, MCF7) with IC50 values ranging from 1.54 µM to 4.52 µM compared to standard drugs like doxorubicin .
Table 1 summarizes the cytotoxicity data for related compounds:
Case Studies
Recent investigations into related compounds have highlighted their potential as therapeutic agents:
- Study on Thiourea Derivatives : A study demonstrated that thiourea derivatives incorporating benzo[d][1,3]dioxole exhibited significant antitumor activity through mechanisms involving EGFR inhibition and apoptosis induction .
- Molecular Docking Studies : Computational analyses have suggested that these compounds can effectively bind to target proteins involved in cancer progression, enhancing their potential as drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
